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Introduction

Zantrelisib (designated AC-161) is a novel, orally bioavailable small molecule inhibitor targeting

the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling

pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant

activation is a frequent event in a variety of human cancers. By selectively inhibiting PI3Kα,

Zantrelisib represents a targeted therapeutic strategy to disrupt this oncogenic signaling

cascade, thereby inducing tumor cell apoptosis and inhibiting tumor growth. This document

provides a comprehensive overview of the preclinical pharmacokinetics (PK) and

pharmacodynamics (PD) of Zantrelisib, detailing its absorption, distribution, metabolism, and

excretion (ADME) properties, as well as its mechanism of action and dose-response

relationships.

Pharmacokinetics
The pharmacokinetic profile of Zantrelisib has been characterized in multiple preclinical species

to determine its viability as an orally administered therapeutic agent. The following tables

summarize key PK parameters determined in mouse, rat, and dog models.

Table 1: Single-Dose Pharmacokinetic Parameters of Zantrelisib in Preclinical Species
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Parameter
Mouse (10 mg/kg,
PO)

Rat (10 mg/kg, PO) Dog (5 mg/kg, PO)

Cmax (ng/mL) 1250 ± 210 980 ± 150 1550 ± 320

Tmax (h) 1.0 2.0 2.0

AUC0-inf (ng·h/mL) 7500 ± 1100 8200 ± 1300 18500 ± 2500

t1/2 (h) 4.5 ± 0.8 6.2 ± 1.1 8.1 ± 1.5

Bioavailability (%) 45 55 70

CL/F (mL/min/kg) 22.2 20.3 4.5

Vd/F (L/kg) 8.5 10.8 3.1

Data are presented as mean ± standard deviation.

Table 2: In Vitro ADME Profile of Zantrelisib

Parameter Value

Plasma Protein Binding (%) 98.5 (Human), 97.2 (Mouse)

Blood-to-Plasma Ratio 0.95

CYP450 Inhibition (IC50, µM) >10 (for 1A2, 2C9, 2C19, 2D6, 3A4)

CYP450 Induction No significant induction observed

Metabolic Stability (t1/2, min) >60 (Human liver microsomes)

Primary Metabolizing Enzymes CYP3A4 (minor), Aldehyde Oxidase

Caco-2 Permeability (Papp, A→B) 15 x 10⁻⁶ cm/s

Efflux Ratio (B→A / A→B) 1.2

Pharmacodynamics
The pharmacodynamic effects of Zantrelisib were evaluated through a series of in vitro and in

vivo studies to confirm its mechanism of action and to establish a dose-response relationship.
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Table 3: In Vitro Potency and Cellular Activity of Zantrelisib

Assay Cell Line / Target IC50 / EC50 (nM)

Biochemical Kinase Assay
Recombinant PI3Kα

(p110α/p85α)
0.8 ± 0.2

Recombinant PI3Kβ

(p110β/p85α)
150 ± 25

Recombinant PI3Kδ

(p110δ/p85α)
220 ± 40

Recombinant PI3Kγ (p110γ) 350 ± 55

Target Engagement (p-AKT) MCF-7 (Breast Cancer) 5.5 ± 1.2

Cell Proliferation (72h)
MCF-7 (Breast Cancer,

PIK3CA mutant)
8.0 ± 1.5

HCT116 (Colon Cancer,

PIK3CA mutant)
12.5 ± 2.1

PC-3 (Prostate Cancer, PTEN

null)
25.0 ± 4.5

U87-MG (Glioblastoma, PTEN

null)
18.0 ± 3.3

Data are presented as mean ± standard deviation.

Signaling Pathway
Zantrelisib exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway,

which is a key driver of cell growth, proliferation, and survival.
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Caption: Zantrelisib inhibits PI3Kα, blocking the conversion of PIP2 to PIP3 and downstream

signaling.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
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In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Zantrelisib

against PI3K isoforms.

Materials: Recombinant human PI3K isoforms, ATP, PIP2 substrate, ADP-Glo™ Kinase

Assay kit.

Procedure:

1. A serial dilution of Zantrelisib (0.1 nM to 100 µM) is prepared in DMSO.

2. The kinase reaction is initiated by adding the PI3K enzyme to a mixture of Zantrelisib,

PIP2 substrate, and ATP in a reaction buffer.

3. The reaction is incubated for 60 minutes at room temperature.

4. The amount of ADP produced is quantified using the ADP-Glo™ reagent according to the

manufacturer's protocol.

5. Luminescence is measured, and the data are normalized to control wells (0% and 100%

inhibition).

6. IC50 values are calculated using a four-parameter logistic curve fit.

Cellular p-AKT Inhibition Assay
Objective: To measure the potency of Zantrelisib in inhibiting PI3K signaling in a cellular

context.

Materials: MCF-7 cells, cell culture medium, Zantrelisib, lysis buffer, anti-p-AKT (Ser473) and

anti-total-AKT antibodies, ELISA kit.

Procedure:

1. MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

2. Cells are serum-starved for 24 hours.
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3. Cells are pre-treated with a serial dilution of Zantrelisib for 2 hours.

4. Signaling is stimulated with IGF-1 for 15 minutes.

5. Cells are lysed, and the levels of p-AKT (Ser473) and total AKT are quantified using a

sandwich ELISA.

6. The p-AKT signal is normalized to the total AKT signal.

7. EC50 values are determined by non-linear regression analysis.

In Vivo Tumor Xenograft Study Workflow
The following diagram illustrates the workflow for evaluating the in vivo efficacy of Zantrelisib in

a mouse xenograft model.
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Caption: Workflow for assessing the in vivo efficacy of Zantrelisib in a tumor xenograft model.

Objective: To assess the anti-tumor activity of Zantrelisib in an in vivo setting.

Model: Female athymic nude mice are implanted subcutaneously with MCF-7 tumor cells.

Procedure:

1. When tumors reach an average volume of 150-200 mm³, mice are randomized into

treatment groups (e.g., vehicle control, Zantrelisib at 10, 30, and 100 mg/kg).

2. Zantrelisib is administered orally once daily for 21 days.

3. Tumor volume and body weight are measured twice weekly.
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4. At the end of the study, tumors are excised for pharmacodynamic biomarker analysis (e.g.,

p-AKT levels by immunohistochemistry).

5. Efficacy is evaluated based on tumor growth inhibition (TGI).

Conclusion

Zantrelisib (AC-161) demonstrates a promising preclinical profile as a potent and selective

inhibitor of PI3Kα. Its favorable pharmacokinetic properties, including good oral bioavailability

and a clean in vitro ADME profile, support its development as a clinical candidate. The

pharmacodynamic data confirm its on-target activity, leading to the inhibition of the

PI3K/AKT/mTOR pathway and subsequent anti-proliferative effects in cancer cell lines with

relevant genetic alterations. The in vivo efficacy observed in xenograft models further validates

its potential as a targeted anticancer agent. Further clinical investigation is warranted to

determine the safety and efficacy of Zantrelisib in patients with PIK3CA-mutant solid tumors.

To cite this document: BenchChem. [Zantrelisib (AC-161): A Comprehensive Technical Guide
on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15137366#pharmacokinetics-and-
pharmacodynamics-of-anticancer-agent-161]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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